molecular formula C17H12N2O3S B5836036 N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5836036
M. Wt: 324.4 g/mol
InChI Key: CFDAAPKYPSCBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. PBT2 is a metal-protein-attenuating compound that has shown promising results in preclinical and clinical studies for its ability to modulate the levels of metal ions in the brain, thereby reducing the accumulation of toxic protein aggregates associated with neurodegenerative diseases.

Mechanism of Action

PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, particularly copper, zinc, and iron. PBT2 has been shown to bind to these metal ions, thereby reducing their availability for protein aggregation and promoting their clearance from the brain. PBT2 has also been shown to inhibit the formation of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, by promoting their disaggregation and clearance from the brain.
Biochemical and Physiological Effects
PBT2 has been shown to have several biochemical and physiological effects in the brain, including reducing the levels of toxic protein aggregates, reducing neuroinflammation, improving synaptic function, and promoting neuroprotection. PBT2 has also been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

PBT2 has several advantages for lab experiments, including its high purity, reproducibility, and specificity for metal ions in the brain. PBT2 has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its safety and efficacy. However, PBT2 also has some limitations for lab experiments, including its high cost, limited solubility in aqueous solutions, and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of PBT2, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of PBT2 in various neurological disorders.
2. Development of novel formulations and delivery methods for PBT2 to improve its solubility and bioavailability.
3. Identification of new targets and pathways for PBT2 to expand its therapeutic applications beyond neurodegenerative diseases.
4. Investigation of the potential synergistic effects of PBT2 with other drugs and therapies for neurological disorders.
5. Development of biomarkers and imaging techniques to monitor the levels of metal ions and protein aggregates in the brain in response to PBT2 treatment.
Conclusion
PBT2 is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, reducing the accumulation of toxic protein aggregates, and promoting neuroprotection. PBT2 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for the research and development of PBT2, which may lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of PBT2 involves the condensation of 2-aminothiazole and 2,3-dihydroxybenzoic acid followed by the reaction with phenyl isocyanate to form the desired product. The synthesis method has been optimized to produce high yields of PBT2 with excellent purity and reproducibility.

Scientific Research Applications

PBT2 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT2 has been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of these disorders. PBT2 has been shown to reduce the accumulation of toxic protein aggregates, improve cognitive function, and reduce neuroinflammation in preclinical and clinical studies.

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAAPKYPSCBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.